2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Overview
Description
2-Bromo-5-chloro-3-methylbenzo[b]thiophene is a compound with the CAS Number 175203-60-8 . It has a molecular weight of 261.57 . The IUPAC name for this compound is 2-bromo-5-chloro-3-methyl-1-benzothiophene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-3-methylthiophene is formed (approximately 90%) by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis
The InChI code for 2-Bromo-5-chloro-3-methylbenzo[b]thiophene is 1S/C9H6BrClS/c1-5-7-4-6 (11)2-3-8 (7)12-9 (5)10/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-5-chloro-3-methylbenzo[b]thiophene is a solid at ambient temperature . It has a boiling point of 104-107 degrees Celsius .Scientific Research Applications
Synthesis of Pharmacologically Active Derivatives : Benzo[b]thiophene derivatives, including those with bromo and chloro substituents, have been synthesized and evaluated for pharmacological activity. These compounds have been prepared through various chemical reactions and used as intermediates in the synthesis of potentially active pharmaceutical agents (Chapman, Clarke, & Sawhney, 1968); (Chapman, Clarke, Gore, & Sharma, 1971).
Reactions and Stability Studies : Research has been conducted on the reactions of halogen-substituted benzo[b]thiophene derivatives, including bromo and chloro compounds. These studies have explored their reactivity and potential applications in synthesizing various organic compounds (Chapman, Clarke, & Manolis, 1972); (Dickinson & Iddon, 1971).
Halogenation and Substitution Reactions : Studies have focused on the bromination and other substitution reactions of benzo[b]thiophene derivatives. These reactions are crucial for modifying the chemical structure and properties of these compounds for various applications (Cooper, Ewing, Scrowston, & Westwood, 1970); (Chapman, Clarke, Ewing, & Saraf, 1968).
NMR Spectral Analysis : Research on halogeno-substituted 2- and 3-methylbenzo[b]thiophenes, including those with bromo and chloro groups, utilized 1H NMR spectral analysis to determine the structural and electronic properties of these compounds (Cuberes, Moreno-Mañas, & Sánchez‐Ferrandom, 1985).
Electrochemical Studies : The electroreduction of certain dithioates related to benzo[b]thiophene has been studied, providing insights into the electrochemical behavior and potential applications of these compounds in organic synthesis (Voss & Dannat, 2015).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P261, and P271, advising to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-5-chloro-3-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPSUKDYYBMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370787 | |
Record name | 2-Bromo-5-chloro-3-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-methylbenzo[b]thiophene | |
CAS RN |
175203-60-8 | |
Record name | 2-Bromo-5-chloro-3-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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